molecular formula C13H10F2N2O B4235918 N,N'-bis(2-fluorophenyl)urea

N,N'-bis(2-fluorophenyl)urea

Cat. No. B4235918
M. Wt: 248.23 g/mol
InChI Key: YZTVVIUSZRIQQK-UHFFFAOYSA-N
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Description

“N,N’-bis(2-fluorophenyl)urea” is a type of urea derivative. Urea derivatives have been widely used in the development of useful agrochemicals and pharmacological agents . The compound contains two fluorophenyl groups attached to a urea group. The presence of fluorine atoms can endow various desirable pharmacodynamic attributes .


Synthesis Analysis

The synthesis of N,N’-disubstituted ureas, which includes “N,N’-bis(2-fluorophenyl)urea”, can be achieved by reactions of amines with aromatic isocyanates . A simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .


Molecular Structure Analysis

The molecular formula of “N,N’-bis(2-fluorophenyl)urea” is C13H8F4N2O . The structure contains a urea group (NH2-CO-NH2) where the hydrogen atoms of the NH2 groups are replaced by 2-fluorophenyl groups.


Chemical Reactions Analysis

The chemical reactions involving “N,N’-bis(2-fluorophenyl)urea” are not explicitly mentioned in the retrieved papers. However, N,N’-disubstituted ureas have been synthesized from 2- (adamantan-1-yl)ethanamine and aliphatic (aromatic) isocyanates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N’-bis(2-fluorophenyl)urea” are not explicitly mentioned in the retrieved papers. However, the molecular weight of the compound is 284.21 .

Scientific Research Applications

Enzyme Interaction Studies

N,N'-bis(2-fluorophenyl)urea has been studied for its interactions with enzymes. In one study, it was found to inactivate the serine protease α‐chymotrypsin by stoichiometric carbamoylation at the active site. This study explored the dynamic conformations and kinetics of the enzyme derivative, providing insights into enzyme mechanics and inhibitor interactions (Kairi & Gerig, 1990).

Crystallography and Molecular Structure Analysis

The compound has been examined in crystallographic studies. One study focused on its molecular structure, revealing specific dihedral angles and hydrogen bonding patterns. This kind of research is crucial for understanding molecular interactions and designing molecules with specific properties (Loh et al., 2010).

Investigation in Organic Chemistry and Catalysis

N,N'-bis(2-fluorophenyl)urea derivatives have been explored in organic chemistry, particularly in catalysis. For example, they have been used in asymmetric Morita-Baylis-Hillman reactions, showcasing their potential as effective organocatalysts (Berkessel et al., 2006).

Applications in Material Science

The compound has also found applications in material science. For instance, its derivatives have been used in the design of self-healing poly(urea–urethane) elastomers, demonstrating its utility in developing advanced materials with dynamic properties (Rekondo et al., 2014).

Sensor Development

It has been utilized in developing sensors, such as colorimetric fluoride ion sensors. These sensors are important in environmental monitoring and analytical chemistry (Jose et al., 2004).

Synthesis and Analysis of Novel Compounds

Researchers have synthesized novel compounds using N,N'-bis(2-fluorophenyl)urea, investigating their molecular structures and properties. Such studies are fundamental in the field of synthetic chemistry and for the development of new materials and drugs (Mallakpour & Nasr‐Isfahani, 2001).

Mechanism of Action

The mechanism of action of “N,N’-bis(2-fluorophenyl)urea” is not explicitly mentioned in the retrieved papers. However, some urea derivatives have shown herbicidal activity and selectivity on seedlings of wheat and cucumber .

Future Directions

The future directions for the research and application of “N,N’-bis(2-fluorophenyl)urea” are not explicitly mentioned in the retrieved papers. However, the development of resource-efficient and environmentally friendly synthetic processes for manufacturing chemicals and intermediates being used in large quantities is a must for sustainable industrial development . Therefore, further research could focus on improving the synthesis methods and exploring the potential biological activities of “N,N’-bis(2-fluorophenyl)urea”.

properties

IUPAC Name

1,3-bis(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTVVIUSZRIQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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